5-iodo-2-methyl-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-iodo-2-methyl-4-nitro-1H-imidazole” involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary, but common methods include:
Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation to introduce functional groups.
Hydrothermal Methods: Utilizing high-temperature and high-pressure conditions to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale reactors and controlled environments to ensure consistency and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of compound “5-iodo-2-methyl-4-nitro-1H-imidazole” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor Interaction: Binding to receptors and modulating their activity
Comparison with Similar Compounds
Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. Some examples include:
Compound A: Known for its similar oxidation properties.
Compound B: Shares similar reduction reactions.
Compound C: Exhibits similar substitution reactions
Each of these compounds has unique properties that differentiate them from “this compound,” making it a valuable entity in its own right.
Properties
IUPAC Name |
5-iodo-2-methyl-4-nitro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHRKLNVLTIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(N1)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.